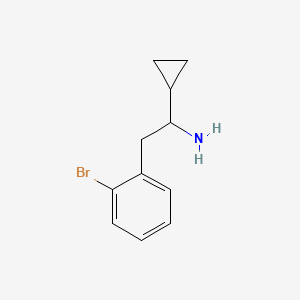
(R)-7-Methylchroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7-Methylchroman-4-amine is a chiral amine derivative of chroman, a bicyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methylchroman-4-amine typically involves the reduction of a ketone precursor using imine reductases (IREDs). These enzymes catalyze the reductive amination of ketones to produce chiral secondary amines with high yields and enantiomeric excess .
Industrial Production Methods
Industrial production methods for ®-7-Methylchroman-4-amine are not well-documented in the literature. the use of biocatalysts like IREDs suggests that enzymatic processes could be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-7-Methylchroman-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines and nitriles.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated amine products.
Applications De Recherche Scientifique
®-7-Methylchroman-4-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of ®-7-Methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-7-Methylchroman-4-amine: The enantiomer of ®-7-Methylchroman-4-amine.
Chromane derivatives: Compounds with similar bicyclic structures but different functional groups.
Other chiral amines: Compounds like ®-rasagiline, which also have chiral amine groups.
Uniqueness
®-7-Methylchroman-4-amine is unique due to its specific chiral configuration and the presence of the chroman ring system. This combination of features makes it a valuable compound for studying chiral interactions and developing enantioselective synthesis methods.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3/t9-/m1/s1 |
Clé InChI |
VLFWKNOFAQNDID-SECBINFHSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)[C@@H](CCO2)N |
SMILES canonique |
CC1=CC2=C(C=C1)C(CCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B15237576.png)
![4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B15237583.png)
![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)








